molecular formula C9H20Cl2N2 B11798290 (R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride

(R)-1-Cyclobutyl-2-methylpiperazinedihydrochloride

Cat. No.: B11798290
M. Wt: 227.17 g/mol
InChI Key: ROUKMLQHHLVWOM-YCBDHFTFSA-N
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Description

®-1-Cyclobutyl-2-methylpiperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclobutyl group and a methyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.

    Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or methyl sulfate.

    Formation of the Dihydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

®-1-Cyclobutyl-2-methylpiperazinedihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-Cyclobutyl-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclobutylpiperazine: Lacks the methyl group, which may affect its biological activity.

    2-Methylpiperazine: Lacks the cyclobutyl group, which may influence its pharmacokinetic properties.

    1-Cyclobutyl-4-methylpiperazine: Similar structure but with a different substitution pattern.

Uniqueness

®-1-Cyclobutyl-2-methylpiperazinedihydrochloride is unique due to the specific combination of the cyclobutyl and methyl groups on the piperazine ring, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C9H20Cl2N2

Molecular Weight

227.17 g/mol

IUPAC Name

(2R)-1-cyclobutyl-2-methylpiperazine;dihydrochloride

InChI

InChI=1S/C9H18N2.2ClH/c1-8-7-10-5-6-11(8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m1../s1

InChI Key

ROUKMLQHHLVWOM-YCBDHFTFSA-N

Isomeric SMILES

C[C@@H]1CNCCN1C2CCC2.Cl.Cl

Canonical SMILES

CC1CNCCN1C2CCC2.Cl.Cl

Origin of Product

United States

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